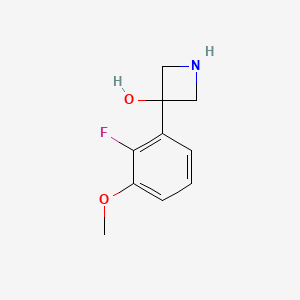
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a fluoro and methoxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol typically involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator. This reagent facilitates the formation of β-lactams under mild reaction conditions through ketene–imine cycloaddition reactions. The reaction conditions, including the choice of solvents, molar ratio of reagents, and temperature, are optimized to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient coupling reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate suggests that scalable production could be achieved through similar synthetic routes used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. This suggests that this compound may exert its effects through similar mechanisms, targeting microtubules and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-2-methoxyphenyl)azetidin-3-ol
- 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other azetidin-3-ol derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-14-8-4-2-3-7(9(8)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
FVKQJRWEJGSEOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


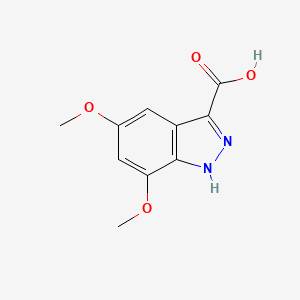
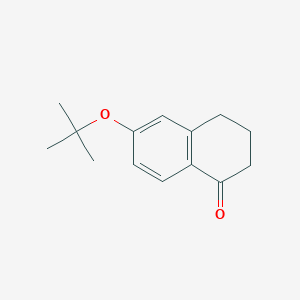
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
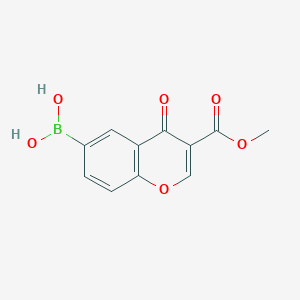

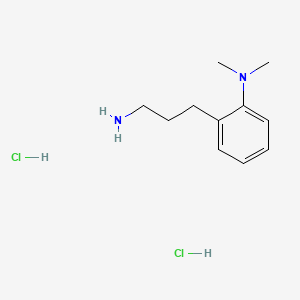
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)

![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
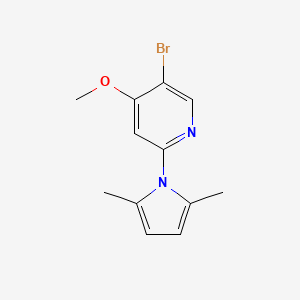
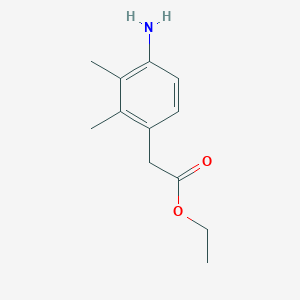
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
